Cesium vanadium oxide (Cs4V2O7)

Catalog No.
S1927668
CAS No.
55343-67-4
M.F
CsOV-
M. Wt
199.846 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cesium vanadium oxide (Cs4V2O7)

CAS Number

55343-67-4

Product Name

Cesium vanadium oxide (Cs4V2O7)

IUPAC Name

cesium;oxygen(2-);vanadium

Molecular Formula

CsOV-

Molecular Weight

199.846 g/mol

InChI

InChI=1S/Cs.O.V/q+1;-2;

InChI Key

USAMXHABBLMKPD-UHFFFAOYSA-N

SMILES

[O-2].[V].[Cs+]

Canonical SMILES

[O-2].[V].[Cs+]

Cesium vanadium oxide, with the chemical formula Cs4_4V2_2O7_7, is an inorganic compound that belongs to the class of vanadium oxides. It is characterized by its unique crystalline structure and significant thermal stability. The compound is primarily known for its applications in catalysis and materials science, particularly in the context of diesel soot combustion and as a catalyst in various

The chemical reactivity of cesium vanadium oxide is predominantly observed in catalytic processes. It participates in redox reactions, where it can act as both an oxidizing and reducing agent. One notable reaction involves its use as a catalyst for the combustion of diesel particulate matter, where it facilitates the oxidation of soot at lower temperatures compared to other catalysts . The general reaction can be represented as follows:

Cs4V2O7+C soot Products\text{Cs}_4\text{V}_2\text{O}_7+\text{C soot }\rightarrow \text{Products}

This reaction underscores its utility in reducing emissions from diesel engines, making it a valuable compound in environmental chemistry.

Cesium vanadium oxide can be synthesized through various methods, including solid-state synthesis and sol-gel techniques. The solid-state method typically involves the following steps:

  • Reagents: Cesium carbonate (Cs2_2CO3_3) and vanadium pentoxide (V2_2O5_5) are used as starting materials.
  • Mixing: The reagents are thoroughly mixed in stoichiometric amounts.
  • Calcination: The mixture is heated at high temperatures (around 600-800 °C) to form cesium vanadium oxide.
  • Cooling: The product is then cooled slowly to room temperature to stabilize the crystalline structure.

Alternative methods such as hydrothermal synthesis may also be employed to produce cesium vanadium oxide with controlled particle size and morphology.

Cesium vanadium oxide has several notable applications:

  • Catalysis: It serves as an effective catalyst for the combustion of diesel soot, enhancing oxidation processes and reducing harmful emissions .
  • Materials Science: Its unique properties make it suitable for use in electronic devices and energy storage systems.
  • Environmental Chemistry: The compound's ability to catalyze reactions makes it valuable in pollution control technologies.

Studies on the interactions of cesium vanadium oxide with other substances primarily focus on its catalytic properties. Research indicates that it can interact with various hydrocarbons and particulate matter, enhancing oxidation reactions. These interactions are crucial for understanding its effectiveness as a catalyst in reducing emissions from internal combustion engines.

Cesium vanadium oxide shares similarities with other vanadium oxides but has distinct characteristics that set it apart. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Potassium VanadateK3_3V2_2O8_8Used in glass production; less thermally stable
Sodium VanadateNa3_3V2_2O8_8Commonly used in analytical chemistry
Lithium VanadateLiV3_3O8_8Exhibits different catalytic properties; used in ceramics
Cesium VanadateCsV3_3O9_9Similar structure but different catalytic efficiency

Cesium vanadium oxide is unique due to its specific stoichiometry and superior catalytic activity for diesel soot combustion compared to these similar compounds . Its ability to function effectively at lower temperatures makes it particularly advantageous for environmental applications.

Decomposition Onset Temperature Analysis

Cesium vanadium oxide (Cs4V2O7) demonstrates remarkable thermal stability characteristics, though specific decomposition onset temperature data for this compound remains limited in the current literature. However, analysis of related cesium vanadate compounds provides valuable insights into the thermal behavior of this material family.

The closely related cesium metavanadate (CsVO3) exhibits exceptional thermal stability, maintaining structural integrity at temperatures exceeding 1000°C without decomposition . This outstanding thermal performance suggests that Cs4V2O7 likely possesses similar high-temperature stability characteristics, given the shared cesium-vanadium-oxide framework and the stabilizing influence of the cesium cations.

Comparative analysis with other vanadium oxide systems reveals that pure vanadium pentoxide (V2O5) begins thermal decomposition in the temperature range of 500-600°C [2] [3], while vanadium dioxide (VO2) shows thermal transformations at 600-700°C [4]. The incorporation of cesium into the vanadium oxide structure significantly enhances thermal stability, as evidenced by the superior performance of cesium-containing vanadates compared to their pure vanadium oxide counterparts.

MaterialDecomposition Temperature (°C)Phase Transition Temperature (°C)Stability in AirReference
CsVO3>1000340-520 (reversible)Excellent
Cs4V2O7Not reportedNot reportedStableLimited data
V2O5500-600Multiple phasesModerate [2] [3]
VO2600-70067-68 (metal-insulator)Moderate [5] [6]

Phase Transitions in Oxidizing Atmospheres

The behavior of cesium vanadium oxide in oxidizing atmospheres represents a critical aspect of its high-temperature stability profile. Research on vanadium oxide systems demonstrates that oxidizing environments significantly influence phase transitions and structural stability patterns.

Studies of vanadium pentoxide under oxidizing conditions reveal a characteristic V2O5 to V6O13 transformation when heated to 500°C in oxygen atmosphere at pressures of 5×10^-4 Torr for one hour [2] [4]. This transformation occurs through ordering of oxygen vacancies and represents a fundamental restructuring of the vanadium-oxygen coordination environment.

In oxidizing atmospheres, vanadium dioxide undergoes its well-documented insulator-metal transition at 67-68°C, which is accompanied by a structural change from monoclinic to rutile crystal structure [5] [6]. This transition is reversible and occurs rapidly upon temperature cycling, demonstrating the dynamic nature of vanadium oxide phase behavior in the presence of oxygen.

For cesium-containing vanadium oxides, the presence of cesium cations provides enhanced stability in oxidizing environments. The large ionic radius and low charge density of cesium ions create a stabilizing framework that resists structural degradation under oxidative conditions [7]. This stabilization mechanism is particularly important for Cs4V2O7, where the pyrovanadate structure contains multiple vanadium centers that could potentially undergo oxidation state changes.

MaterialAtmosphereTemperature (°C)EffectDurationReference
V2O5O2500V2O5→V6O13 transformation1h [2] [4]
VO2Air68-340Insulator-metal transitionInstant [5] [6]
V6O13O2 (5×10^-4 Torr)500Surface reduction1h [2]
CeVO4Air/N21300Stable with oxidation statesVariable [8] [9]

Thermodynamic Characterization

Enthalpy of Formation Measurements

The enthalpy of formation for cesium vanadium oxide (Cs4V2O7) has not been directly measured in the available literature, representing a significant gap in the thermodynamic characterization of this compound. However, analysis of related cesium oxide and vanadium oxide systems provides valuable reference points for understanding the energetics of formation.

For cesium oxide (Cs2O), the standard enthalpy of formation has been precisely determined as -345.98 ± 1.17 kJ/mol at 298.15 K through solution calorimetry measurements [10]. This value was obtained through careful measurement of the enthalpy of reaction of Cs2O with excess water to form CsOH in aqueous solution, representing the most reliable thermodynamic data for cesium-oxygen systems.

The formation of cesium vanadium oxide compounds involves complex interactions between cesium cations, vanadium centers in various oxidation states, and oxide anions. The enthalpy of formation for Cs4V2O7 would be expected to reflect contributions from cesium-oxygen bonding, vanadium-oxygen bonding, and the specific structural arrangement of the pyrovanadate framework.

Comparative thermodynamic studies of vanadium oxide systems indicate that the enthalpy of formation varies significantly with vanadium oxidation state. The thermodynamic stability of mixed cesium-vanadium oxides is enhanced by the favorable ionic interactions between large cesium cations and the anionic vanadium oxide frameworks [11] [12].

PropertyCs4V2O7Related Cesium CompoundsVanadium OxidesNotes
Enthalpy of FormationNot reportedCs2O: -345.98 kJ/molVariable by oxidation stateLimited specific data
Heat Capacity TrendNot reportedPolynomial trendsTemperature dependentExtrapolation needed
Thermal ExpansionNot reportedAlkali metal behaviorSignificantExpected similar to cesium compounds
Phase StabilityStable compoundTemperature dependentMultiple phasesComplex V oxidation states

Heat Capacity Trends Across Temperature Ranges

Direct heat capacity measurements for cesium vanadium oxide (Cs4V2O7) are not available in the current literature. However, heat capacity data for related cesium compounds and vanadium oxides provides insight into the expected temperature dependence and magnitude of heat capacity values for this material.

Heat capacity measurements for cesium nitrate (CsNO3) using adiabatic calorimetry from 5 to 350 K yielded a heat capacity of 96.47 ± 0.19 J K^-1 mol^-1 at 298.15 K [13]. The temperature dependence exhibited a normal sigmoid shape with no anomalies observed in this temperature region, suggesting smooth thermal behavior typical of ionic cesium compounds.

More complex cesium compounds show significantly higher heat capacity values. Cesium pentaborate tetrahydrate (CsB5O8·4H2O) exhibits a molar heat capacity of 618.1 J mol^-1 K^-1 at room temperature, measured using adiabatic calorimetry from 298 to 373 K [14] [15]. The heat capacity versus temperature relationship was fitted to a polynomial equation accounting for thermal expansion and vibrational contributions.

For vanadium oxide systems, heat capacity measurements reveal strong temperature dependence related to phase transitions and electronic contributions. Vanadium dioxide (VO2) shows particularly complex heat capacity behavior due to its metal-insulator transition at 340 K, which results in a large latent heat contribution and discontinuous heat capacity changes [16].

The heat capacity of Cs4V2O7 would be expected to reflect contributions from several sources: lattice vibrations of the cesium and vanadium oxide framework, electronic contributions from vanadium d-electrons, and potential magnetic contributions if unpaired electrons are present. The temperature dependence would likely follow a polynomial relationship similar to other complex oxide systems.

CompoundHeat Capacity at 298K (J/mol·K)Temperature Range (K)MethodReference
CsNO396.47±0.195-350Adiabatic calorimetry [13]
CsB5O8·4H2O618.1298-373Adiabatic calorimetry [14] [15]
V2O5Not specifiedVariableVarious [16]
VO2Phase dependent300-400DSC [16]

Other CAS

55343-67-4

General Manufacturing Information

Cesium vanadium oxide (Cs4V2O7): INACTIVE

Dates

Last modified: 07-22-2023

Explore Compound Types